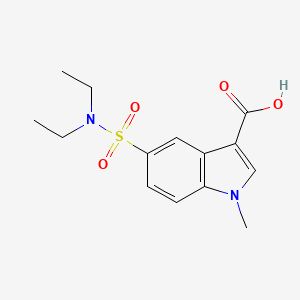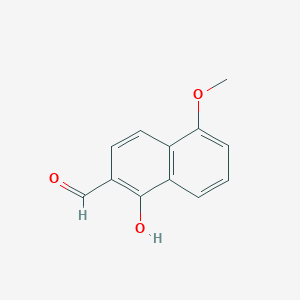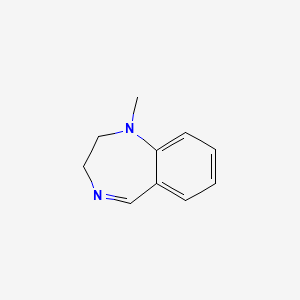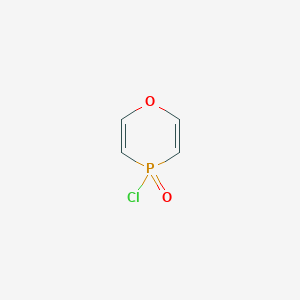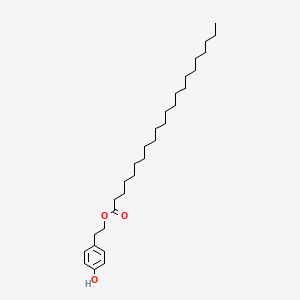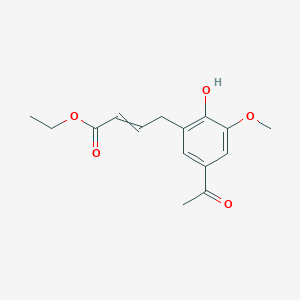
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate typically involves the esterification of 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(5-acetyl-2-oxo-3-methoxyphenyl)but-2-enoate.
Reduction: Formation of 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Similar structure but lacks the acetyl group.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116218-82-7 |
|---|---|
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C15H18O5/c1-4-20-14(17)7-5-6-11-8-12(10(2)16)9-13(19-3)15(11)18/h5,7-9,18H,4,6H2,1-3H3 |
InChI-Schlüssel |
VCHIFNYVMKNEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCC1=C(C(=CC(=C1)C(=O)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
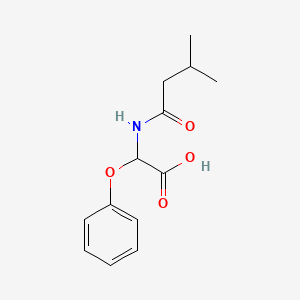

![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
